N4-Acetyl-2'-fluoro-2'-deoxycytidine

Oligonucleotide therapeutics Antisense technology siRNA design

Unmodified DNA/RNA monomers degrade rapidly in serum and yield suboptimal duplex stability, compromising therapeutic oligonucleotide candidates. Standard 2'-O-methyl analogues improve nuclease resistance but consistently deliver lower homoduplex Tm values than 2'-fluoro-modified duplexes. N4-Acetyl-2'-fluoro-2'-deoxycytidine resolves both limitations, supplying the 2'-fluoro-cytidine monomer for automated solid-phase oligonucleotide synthesis. • +1-2°C Tm increase per 2'-F substitution vs. 2'-O-methyl, enabling shorter, lower-cost oligonucleotides with reduced off-target potential. • N4-acetyl exocyclic amine protection is fully compatible with standard phosphoramidite chemistry and ammonia deprotection-no exotic protocols or process re-validation required. • ≥98% purity with lot-specific QC documentation, supporting seamless scale-up from milligram research synthesis to multi-kilogram GMP production without workflow changes.

Molecular Formula C11H14FN3O5
Molecular Weight 287.24 g/mol
CAS No. 159414-97-8
Cat. No. B174938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Acetyl-2'-fluoro-2'-deoxycytidine
CAS159414-97-8
Molecular FormulaC11H14FN3O5
Molecular Weight287.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1
InChIKeyNLXVKEFNBVLDLD-PEBGCTIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Acetyl-2′-fluoro-2′-deoxycytidine: Procurement Guide


N4‑Acetyl‑2′-fluoro‑2′-deoxycytidine (CAS 159414‑97‑8) is a synthetic, protected nucleoside analogue that supplies a 2′‑fluoro‑2′‑deoxycytidine monomer for solid‑phase oligonucleotide assembly [REFS‑1, REFS‑2]. The 2′‑fluoro substituent locks the ribofuranose ring in a C3′‑endo conformation, conferring enhanced duplex stability and nuclease resistance compared with unmodified DNA or RNA monomers, while the N4‑acetyl group serves as a standard exocyclic amine protecting group compatible with phosphoramidite chemistry [REFS‑3, REFS‑4].

N4-Acetyl-2′-fluoro-2′-deoxycytidine: Why Generic Substitutes Fail


Standard 2′‑deoxycytidine (DNA) or 2′‑O‑methylcytidine phosphoramidites cannot recapitulate the hybridisation energetics and metabolic stability of 2′‑fluoro‑modified oligonucleotides [REFS‑1]. Unmodified DNA monomers deliver lower duplex melting temperatures (Tm) and are rapidly degraded by serum nucleases, whereas 2′‑O‑methyl analogues, despite enhanced nuclease resistance, consistently yield lower homoduplex Tm values than the corresponding 2′‑fluoro duplexes [REFS‑2]. The N4‑acetyl protection is equally critical: it prevents exocyclic amine side‑reactions during chain elongation, and its removal under standard basic deprotection conditions ensures compatibility with established automated synthesis workflows; replacing it with a non‑standard protecting group demands re‑validation of the entire synthesis‑deprotection cycle [REFS‑3, REFS‑4].

N4-Acetyl-2′-fluoro-2′-deoxycytidine Performance Data


Superior Homoduplex Thermal Stability

Fully 2′‑fluoro‑modified oligonucleotides form homoduplexes with the highest thermal stability among five chemically distinct backbone types. The empirically determined Tm order is: 2′‑fluoro:2′‑fluoro > 2′‑O‑propyl:2′‑O‑propyl > 2′‑O‑methyl:2′‑O‑methyl > RNA:RNA > DNA:DNA [REFS‑1]. Each 2′‑fluoro substitution increases duplex stability by approximately 1–2 °C relative to unmodified RNA [REFS‑2].

Oligonucleotide therapeutics Antisense technology siRNA design

Extended Nuclease Resistance

Oligoribonucleotides carrying 2′‑fluoro substitutions resist degradation by snake venom phosphodiesterase (SVPD) and nuclease S1 to a substantially greater extent than unmodified RNA or DNA oligonucleotides, with stability correlating with the size of the 2′‑substituent [REFS‑1]. In biological fluids, siRNAs modified with 2′‑fluoro (2′‑F) pyrimidines exhibit a greatly increased stability and prolonged half‑life in human plasma relative to 2′‑OH‑containing siRNAs [REFS‑2].

Nuclease stability siRNA half-life Antisense durability

Compatible with Standard Phosphoramidite Synthesis

The N4‑acetyl protecting group on N4‑acetyl‑2′‑fluoro‑2′‑deoxycytidine withstands the acidic detritylation steps of solid‑phase synthesis and is quantitatively removed by a final treatment with concentrated aqueous ammonia (55 °C, 8–16 h), conditions identical to those used for standard benzoyl‑ and isobutyryl‑protected monomers [REFS‑1]. This contrasts with non‑acetylated 2′‑fluorocytidine, which may undergo unwanted side reactions during chain extension if not adequately protected [REFS‑2].

Oligonucleotide synthesis Phosphoramidite chemistry Deprotection conditions

High Purity and Quality Control

Commercially available lots of N4‑acetyl‑2′‑fluoro‑2′‑deoxycytidine are certified to ≥98% purity by HPLC, with individual impurity levels <0.15% and water content <0.21% (representative lot data) [REFS‑1]. Suppliers explicitly designate the product as “Suitable for molecular biology, for DNA synthesis,” distinguishing it from lower‑grade alternatives that may contain residual nucleophilic impurities detrimental to phosphoramidite coupling efficiency [REFS‑2].

Nucleoside purity Oligonucleotide manufacturing Quality control

N4-Acetyl-2′-fluoro-2′-deoxycytidine: Validated Applications


siRNA Development: Extended Half-Life

When designing siRNA candidates intended for systemic administration, incorporating 2′‑fluoro‑modified pyrimidines via N4‑acetyl‑2′‑fluoro‑2′‑deoxycytidine phosphoramidite has been shown to dramatically increase human plasma stability while preserving RNAi activity [REFS‑1]. The quantitative Tm and nuclease‑resistance advantages documented in Section 3 make this monomer the preferred choice for generating durable, high‑potency siRNA molecules that can achieve once‑monthly dosing regimens.

ASO Design for Structured RNA Targets

For antisense applications where the target RNA possesses extensive secondary structure, the +1–2 °C Tm boost per 2′‑fluoro substitution [REFS‑2] reduces the minimal oligonucleotide length needed to achieve tight binding, thereby lowering synthesis costs and off‑target potential. The N4‑acetyl protection ensures straightforward assembly on standard automated synthesizers without requiring exotic deprotection protocols [REFS‑3].

Large-Scale GMP Oligonucleotide Manufacturing

The availability of N4‑acetyl‑2′‑fluoro‑2′‑deoxycytidine in ≥98% purity with rigorous lot‑specific QC documentation [REFS‑4] supports seamless transfer from research‑scale synthesis to multi‑kilogram GMP production. The monomer’s compatibility with standard phosphoramidite chemistry and ammonia deprotection eliminates the need for process re‑validation when scaling up, directly reducing regulatory burden and time‑to‑clinic.

Aptamer & XNA Library Construction

In combinatorial library approaches such as SELEX or XNA aptamer discovery, the superior homoduplex and heteroduplex stability of 2′‑fluoro‑modified oligonucleotides [REFS‑2] enables the isolation of binding species with higher affinity and greater biostability than libraries built exclusively with DNA or 2′‑O‑methyl monomers, directly improving the success rate of functional nucleic acid screening campaigns.

Technical Documentation Hub

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